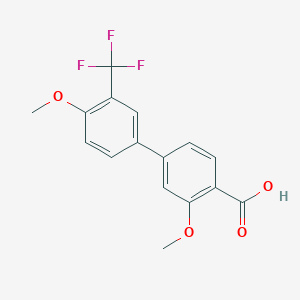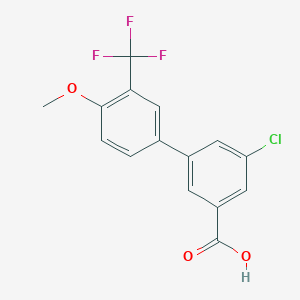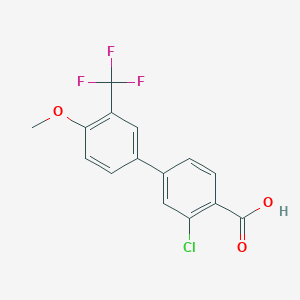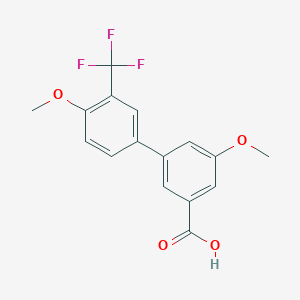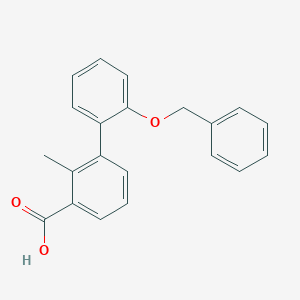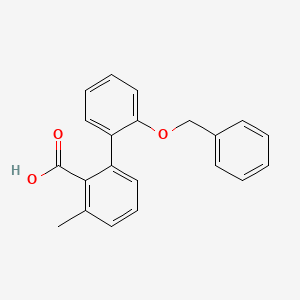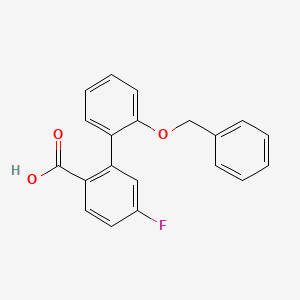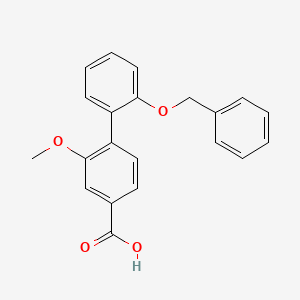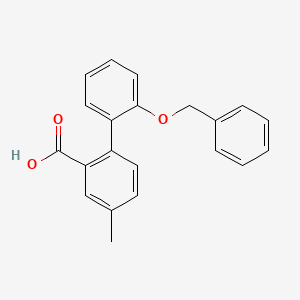
2-(2-Benzyloxyphenyl)-5-methylbenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Benzyloxyphenyl)-5-methylbenzoic acid (2-BPMB) is an organic compound with the molecular formula C17H14O3. It is a white crystalline solid with a melting point of 143-145°C. It is soluble in methanol, ethanol, and acetone, and is insoluble in water. 2-BPMB is widely used in scientific research and laboratory experiments due to its interesting properties and potential for a variety of applications.
Mecanismo De Acción
2-(2-Benzyloxyphenyl)-5-methylbenzoic acid, 95% is known to act as an inhibitor of the enzyme cyclooxygenase (COX). COX is an enzyme involved in the biosynthesis of prostaglandins and thromboxanes, which are important mediators of inflammation and pain. 2-(2-Benzyloxyphenyl)-5-methylbenzoic acid, 95% inhibits the activity of COX by binding to its active site and blocking the formation of prostaglandins and thromboxanes.
Biochemical and Physiological Effects
2-(2-Benzyloxyphenyl)-5-methylbenzoic acid, 95% has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal studies. It has also been found to have antioxidant and anti-angiogenic properties. Additionally, 2-(2-Benzyloxyphenyl)-5-methylbenzoic acid, 95% has been found to inhibit the growth of certain types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-Benzyloxyphenyl)-5-methylbenzoic acid, 95% is a relatively inexpensive and readily available compound, making it an ideal choice for laboratory experiments. It is also relatively stable and has a low toxicity, making it safe to work with. However, it can be difficult to obtain pure samples of 2-(2-Benzyloxyphenyl)-5-methylbenzoic acid, 95%, as it is often contaminated with other compounds.
Direcciones Futuras
There are a number of potential future directions for research involving 2-(2-Benzyloxyphenyl)-5-methylbenzoic acid, 95%. These include further investigation into its mechanism of action and its potential for use in the treatment of various diseases and disorders. Additionally, further research could be done to explore the potential of 2-(2-Benzyloxyphenyl)-5-methylbenzoic acid, 95% as a dye or pigment. Finally, research could be done to explore the potential of 2-(2-Benzyloxyphenyl)-5-methylbenzoic acid, 95% as a starting material for the synthesis of other organic compounds.
Métodos De Síntesis
2-(2-Benzyloxyphenyl)-5-methylbenzoic acid, 95% is synthesized from the reaction of 2-benzyloxybenzaldehyde and 5-methylbenzoic acid in the presence of sulfuric acid. The reaction is carried out at a temperature of 100-110°C for 1-2 hours. The product is then purified by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
2-(2-Benzyloxyphenyl)-5-methylbenzoic acid, 95% has been used in scientific research for a variety of applications, including as an intermediate in the synthesis of novel drugs and as a model compound for studying the mechanism of action of drugs. It has also been used in the synthesis of various heterocyclic compounds, such as quinolines and tetrahydroquinolines. Furthermore, 2-(2-Benzyloxyphenyl)-5-methylbenzoic acid, 95% has been used in the synthesis of various dyes and pigments.
Propiedades
IUPAC Name |
5-methyl-2-(2-phenylmethoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3/c1-15-11-12-17(19(13-15)21(22)23)18-9-5-6-10-20(18)24-14-16-7-3-2-4-8-16/h2-13H,14H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFRIAFXRQQCMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=CC=C2OCC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692184 |
Source


|
| Record name | 2'-(Benzyloxy)-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Benzyloxyphenyl)-5-methylbenzoic acid | |
CAS RN |
1261937-88-5 |
Source


|
| Record name | 2'-(Benzyloxy)-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


